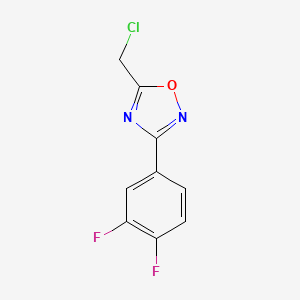

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3,4-difluorophenyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key properties include:

Properties

IUPAC Name |

5-(chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(14-15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOUDELZMHHFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluorobenzohydrazide with chloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a corresponding oxadiazole oxide.

Scientific Research Applications

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole with similar 1,2,4-oxadiazoles, highlighting substituent effects:

Electronic and Reactivity Differences

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents increase the electrophilicity of the oxadiazole ring, enhancing stability and influencing binding interactions.

- Chloromethyl Group: The chloromethyl substituent at position 5 is a reactive handle for nucleophilic substitution, enabling conjugation with amines, thiols, or other nucleophiles. This contrasts with non-reactive analogs like DDO-7263, which rely on pre-formed substituents for activity .

Biological Activity

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrimidine-1,3,4-oxadiazole conjugates and evaluated their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 19.56 µM against fibrosarcoma (HT-1080) cells, indicating potent growth inhibition .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-1080 | 19.56 | Induction of apoptosis via caspase activation |

| Compound 5e | MCF-7 | 15.63 | Apoptosis induction and cell cycle arrest |

| Compound IV | A-549 | 10.38 | Mitochondrial-mediated apoptosis |

The mechanism of action for these compounds often involves induction of apoptosis through the activation of caspases and cell cycle arrest at specific phases. For example, the compound 5e was found to activate caspase-3/7 and induce G2/M phase arrest in HT-1080 and A-549 cells .

Antiviral Activity

While the primary focus has been on anticancer properties, some studies also explored the antiviral potential of oxadiazole derivatives. However, it was noted that many tested compounds showed no significant antiviral activity against SARS-CoV-2 with EC50 values exceeding 100 µM , suggesting limited efficacy in this area .

Case Studies

Several case studies provide insights into the biological activities of oxadiazole derivatives:

- Study on MCF-7 Cells : A derivative demonstrated substantial cytotoxicity against MCF-7 cells with an IC50 value comparable to Tamoxifen. The study revealed that these compounds could increase p53 expression levels and promote caspase-3 cleavage leading to apoptotic cell death .

- HDAC Inhibition : Another research highlighted that certain oxadiazole derivatives exhibited potent HDAC inhibitory activity with IC50 values as low as 8.2 nM , indicating their potential as therapeutic agents for conditions requiring HDAC modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.